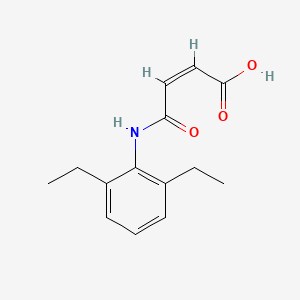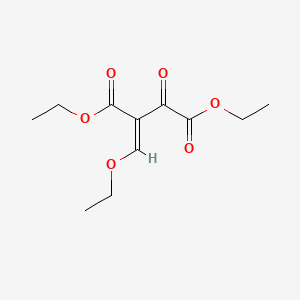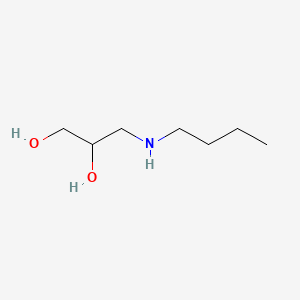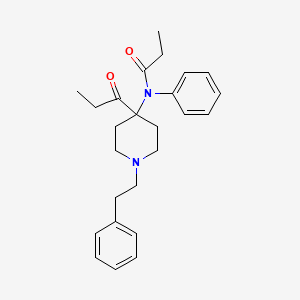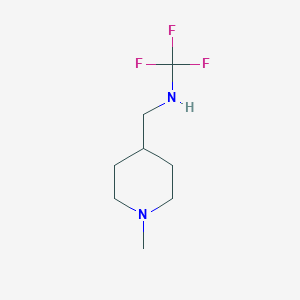
1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine is a chemical compound characterized by the presence of trifluoromethyl and piperidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine typically involves the reaction of 1-methylpiperidine with trifluoromethylating agents under controlled conditions. The process may include steps such as:
Formation of the piperidine intermediate: This involves the reaction of 1-methylpiperidine with formaldehyde to form the corresponding methanamine derivative.
Trifluoromethylation: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biochemical pathways. The piperidine moiety can contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Contains a trifluoromethyl group and a phenyl ring.
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol: Contains a trifluoromethyl group and a piperidine ring.
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Contains a piperidine ring and a methyl group.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine is unique due to the combination of its trifluoromethyl and piperidine groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine moiety provides structural rigidity and potential biological activity.
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[(1-methylpiperidin-4-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-4-2-7(3-5-13)6-12-8(9,10)11/h7,12H,2-6H2,1H3 |
Clé InChI |
WCKKWWROZLLDAV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
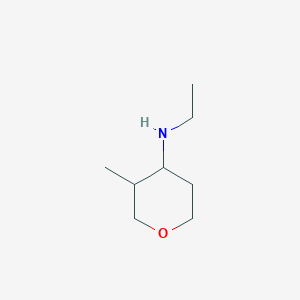
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)
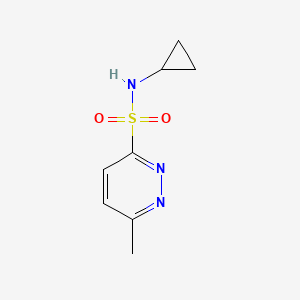

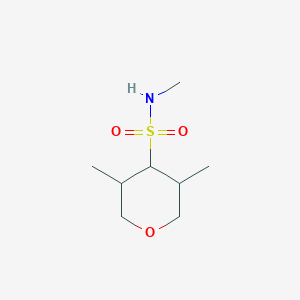
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)



